CID 122243

Description

CID 122243 (exact structure unspecified in available literature) is a compound cataloged in PubChem, a widely used chemical database. For instance, oscillatoxin derivatives (e.g., CID 185389, CID 156582092) and synthetic intermediates (e.g., CID 57416287, CID 2049887) share pharmacological or physicochemical properties that may overlap with this compound .

Properties

InChI |

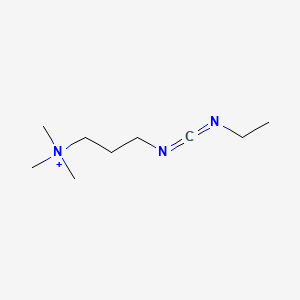

InChI=1S/C9H20N3/c1-5-10-9-11-7-6-8-12(2,3)4/h5-8H2,1-4H3/q+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMDMCSGQQLHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide can be synthesized through the reaction of 3-dimethylaminopropylamine with ethyl isocyanate followed by methylation with methyl iodide . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

In industrial settings, the production of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide primarily undergoes substitution reactions . It is known for its role in facilitating the formation of amide bonds between carboxylic acids and amines .

Common Reagents and Conditions

Reagents: Carboxylic acids, amines, and solvents like or .

Major Products

The major products formed from these reactions are amides , which are crucial in peptide synthesis and other organic synthesis applications .

Scientific Research Applications

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is widely used in various fields of scientific research:

Chemistry: As a coupling reagent in peptide synthesis and other organic synthesis reactions.

Biology: In the modification of biomolecules, such as the cross-linking of proteins and nucleic acids.

Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The compound acts as a coupling reagent by activating the carboxyl group of carboxylic acids, making them more reactive towards nucleophilic attack by amines. This results in the formation of amide bonds. The molecular targets are the carboxyl and amine groups, and the pathway involves the formation of an O-acylisourea intermediate , which then reacts with the amine to form the desired amide product .

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin derivatives, such as 30-methyl-oscillatoxin D (CID 185389) and oscillatoxin F (CID 156582092), exhibit structural motifs like cyclic ethers and methylated side chains (Figure 1). These features influence their bioactivity and stability compared to CID 122243, which may lack such modifications .

Table 1: Structural and Functional Comparison of this compound Analogues

Physicochemical Properties

Compounds with similar molecular weights or solubility profiles, such as CID 57416287 (C₇H₁₄N₂O, MW 142.20) and CID 2049887 (C₇H₅FN₂S, MW 168.19), provide benchmarks for this compound. For example:

Table 2: Physicochemical Properties of Selected Compounds

| Compound | CID | Molecular Weight | Solubility (mg/mL) | log Po/w | Bioavailability Score |

|---|---|---|---|---|---|

| This compound | 122243 | Not available | Not reported | Not reported | Not reported |

| CID 57416287 | 57416287 | 142.20 | 651.0 | 0.03 | 0.55 |

| CID 2049887 | 2049887 | 168.19 | 0.249 | 2.85 | 0.55 |

Metabolic and Pharmacokinetic Profiles

Research Methodologies for Comparison

Analytical Techniques

- LC-ESI-MS: Used to differentiate isomers (e.g., ginsenosides) via collision-induced dissociation (CID) voltage adjustments, applicable to this compound analogues .

- In Silico Modeling : Tools like QSPR and neural networks (referenced in CC-DPS) predict properties such as log Po/w and solubility for this compound .

Challenges and Limitations

- Data Gaps : Direct experimental data for this compound is absent in the provided evidence, necessitating reliance on proxy compounds.

- Structural Ambiguity : Without this compound's explicit structure, comparisons remain hypothetical.

Q & A

Q. How can theoretical and empirical research on this compound be aligned to address knowledge gaps?

- Methodological Answer : Use computational methods (e.g., DFT calculations, molecular docking) to generate testable hypotheses. Validate predictions experimentally—for example, synthesizing predicted bioactive derivatives and assessing their efficacy. Establish feedback loops where empirical results refine computational parameters .

Key Methodological Resources

- Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for compound characterization .

- Data Contradiction Analysis : Apply dialectical materialist frameworks to identify principal contradictions in datasets .

- Mixed-Methods Integration : Use triangulation protocols from qualitative-quantitative research paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.